molecular formula C17H10BrFN4S B2772014 (2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide CAS No. 477191-00-7

(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide

Cat. No. B2772014
CAS RN: 477191-00-7
M. Wt: 401.26
InChI Key: NLYADKDCOFILRX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide, also known as BFTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research into compounds with similar structural features often focuses on synthesizing novel organic molecules. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis highlights a method for producing benzimidazoles with moderate to good yields. This methodology could be applicable to the synthesis of related compounds, demonstrating the versatility of bromophenyl and cyanide functionalities in organic synthesis (Lygin & Meijere, 2009).

Fluorescent Probes for Biological Applications

Compounds featuring thiazole and cyanide groups have been explored for their potential as fluorescent probes. For example, stable fluorescent complexes of double-stranded DNA with bis-intercalating asymmetric cyanine dyes, where thiazole orange is a component, have been developed for sensitive detection and quantitation of DNA. These findings suggest the utility of thiazole derivatives in designing fluorescent molecules for biological applications (Rye et al., 1992).

Anticorrosion Agents

Research on derivatives containing bromophenyl, fluorophenyl, and thiazole units also extends to their application as anticorrosion agents. A study on the synthesis, characterization, and anti-corrosion activity of new triazole, thiadiazole, and thiazole derivatives containing the imidazo[1,2-a]pyrimidine moiety revealed these compounds could offer protective properties against corrosion, suggesting potential industrial applications (Rehan, Al Lami, & Khudhair, 2021).

Heterocyclic Chemistry and Drug Development

The exploration of thiazole derivatives in heterocyclic chemistry is significant for drug development. Compounds synthesized from 4-fluoroaniline and related structures have been evaluated for their anti-inflammatory and antinociceptive activities, providing insights into the development of new therapeutic agents. This demonstrates the importance of research into compounds with fluorophenyl and thiazole components in medicinal chemistry (Alam et al., 2010).

properties

IUPAC Name

(2E)-4-(3-bromophenyl)-N-(4-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN4S/c18-12-3-1-2-11(8-12)16-10-24-17(21-16)15(9-20)23-22-14-6-4-13(19)5-7-14/h1-8,10,22H/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYADKDCOFILRX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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